molecular formula C12H15ClO2 B1434803 4-Chloro-2-methyl-benzoic acid tert-butyl ester CAS No. 1872907-39-5

4-Chloro-2-methyl-benzoic acid tert-butyl ester

Cat. No.: B1434803
CAS No.: 1872907-39-5
M. Wt: 226.7 g/mol
InChI Key: JKNDTXOAXSLGBX-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-benzoic acid tert-butyl ester is an organic compound with the molecular formula C12H15ClO2. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a tert-butyl ester group, and the benzene ring is substituted with a chlorine atom at the 4-position and a methyl group at the 2-position. This compound is typically a yellow liquid and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-methyl-benzoic acid tert-butyl ester can be synthesized through the esterification of 4-chloro-2-methyl-benzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-benzoic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-methyl-benzoic acid tert-butyl ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-2-methyl-benzoic acid tert-butyl ester involves its interaction with various molecular targets, depending on the specific application. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding acid and alcohol. The molecular pathways involved in these reactions are typically well-studied in organic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-methyl-benzoic acid tert-butyl ester is unique due to the presence of both the chlorine and methyl substituents on the benzene ring, as well as the tert-butyl ester group. This combination of functional groups imparts specific chemical properties and reactivity that distinguish it from other similar compounds .

Properties

IUPAC Name

tert-butyl 4-chloro-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNDTXOAXSLGBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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